![molecular formula C22H24N2O2S B379382 N-[2-[(2,6-dimethylanilino)methyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B379382.png)
N-[2-[(2,6-dimethylanilino)methyl]phenyl]-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(2,6-dimethylanilino)methyl]phenyl]-4-methylbenzenesulfonamide is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a sulfonamide group attached to a phenyl ring, further substituted with a dimethylanilino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2,6-dimethylanilino)methyl]phenyl]-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylaniline with formaldehyde to form a Schiff base, which is then reduced to the corresponding amine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[(2,6-dimethylanilino)methyl]phenyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[2-[(2,6-dimethylanilino)methyl]phenyl]-4-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[2-[(2,6-dimethylanilino)methyl]phenyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. Additionally, the dimethylanilino group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-[(2,6-dimethylanilino)methyl]phenyl]-4-methylbenzenesulfonamide
- N-{2-[(2,6-dimethylanilino)methyl]phenyl}-4-chlorobenzenesulfonamide
- N-{2-[(2,6-dimethylanilino)methyl]phenyl}-4-nitrobenzenesulfonamide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the benzene ring enhances its hydrophobicity, potentially increasing its binding affinity to hydrophobic pockets in proteins. Additionally, the dimethylanilino group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Propiedades
Fórmula molecular |
C22H24N2O2S |
|---|---|
Peso molecular |
380.5g/mol |
Nombre IUPAC |
N-[2-[(2,6-dimethylanilino)methyl]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H24N2O2S/c1-16-11-13-20(14-12-16)27(25,26)24-21-10-5-4-9-19(21)15-23-22-17(2)7-6-8-18(22)3/h4-14,23-24H,15H2,1-3H3 |
Clave InChI |
DFDWOPWTZNGAMX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNC3=C(C=CC=C3C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNC3=C(C=CC=C3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


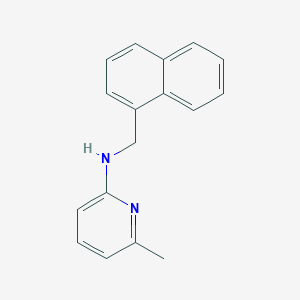
![N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B379302.png)
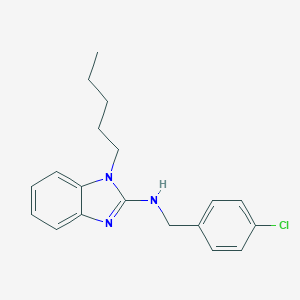
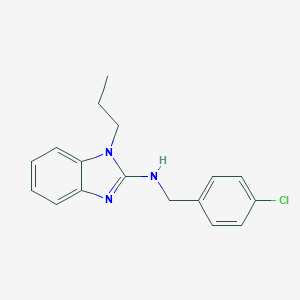
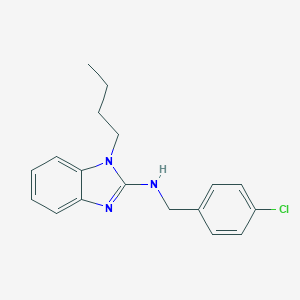
![N-[(4-BROMOPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B379310.png)
![N-[(4-BROMOPHENYL)METHYL]-1-BUTYL-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B379312.png)
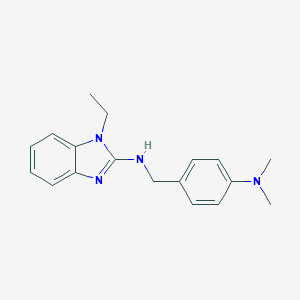
![N-[4-(dimethylamino)benzyl]-1-isopropyl-1H-benzimidazol-2-amine](/img/structure/B379314.png)
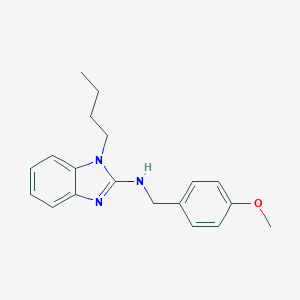
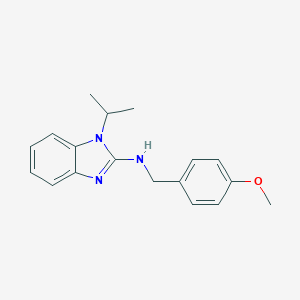
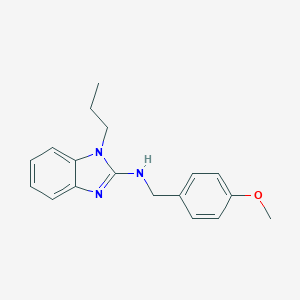
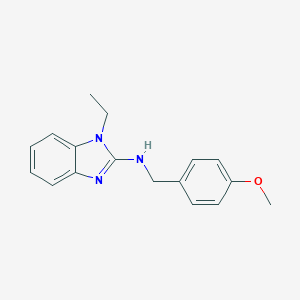
![N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B379322.png)
